3-Iodo-1-methyl-1H-indazol-5-amine
Description
Evolution of Indazole Scaffold in Contemporary Chemical Research
Initially explored for its dye properties, the indazole scaffold has undergone a significant evolution in its application, particularly within medicinal chemistry. researchgate.net The therapeutic potential of indazole derivatives is vast, with compounds exhibiting anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. mdpi.comrsc.org This has led to the development of several FDA-approved drugs containing the indazole core, such as the antiemetic agent Granisetron and the potent anticancer drug Axitinib, which is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. rsc.org The continued exploration of this scaffold is driven by the desire to develop novel therapeutics with improved efficacy and selectivity. mdpi.com
Role of Substituted Indazoles as Versatile Heterocycles in Organic Synthesis
Substituted indazoles are highly valuable intermediates in organic synthesis. mdpi.com The ability to introduce a wide array of functional groups at various positions on the indazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. rawdatalibrary.net These substitutions are often achieved through modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions. mdpi.comrsc.org The resulting functionalized indazoles serve as key building blocks for the construction of more complex molecular architectures, making them indispensable tools for synthetic chemists. chim.it
Specific Research Focus on 3-Iodo-1-methyl-1H-indazol-5-amine within Heterocyclic Chemistry
Within the diverse family of indazole derivatives, this compound has garnered specific interest as a research chemical and building block. achemblock.com The presence of three key functional elements—the 1-methyl group, the 5-amino group, and the 3-iodo group—on the indazole core makes it a particularly useful synthon. The methyl group at the N-1 position prevents tautomerization and can influence solubility and metabolic stability. The amino group at the 5-position provides a site for further derivatization, such as amide bond formation, which is common in medicinal chemistry. Crucially, the iodine atom at the 3-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comchim.it This strategic placement of functional groups allows for a modular approach to the synthesis of targeted compound libraries, particularly in the search for new kinase inhibitors. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H8IN3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-iodo-1-methylindazol-5-amine |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |
InChI Key |
YENKIAVISAJCCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 1 Methyl 1h Indazol 5 Amine and Its Indazole Precursors
Strategies for Indazole Core Construction
The formation of the bicyclic indazole scaffold is the foundational step in the synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine. Various methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches, with an increasing emphasis on environmentally benign processes.
Annulation Reactions via Arynes and Hydrazones
A significant strategy for constructing the 1H-indazole skeleton is through a [3+2] annulation reaction between arynes and hydrazones. chemicalbook.comresearchgate.net This method is valued for its mild reaction conditions and the accessibility of its starting materials. rsc.org Research has demonstrated that different types of hydrazones can be employed to yield variously substituted indazoles.
When N-tosylhydrazones are used, the reaction proceeds under mild conditions to afford 3-substituted indazoles. rsc.org The mechanism is believed to involve the in situ generation of diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne intermediate. rsc.org Alternatively, an annulation/elimination pathway may be operative. chemicalbook.comchim.it In contrast, the reaction of arynes with N-aryl or N-alkylhydrazones typically leads to 1,3-disubstituted indazoles through a process thought to involve annulation followed by oxidation. chemicalbook.comchim.it
Optimization studies have identified effective conditions for these reactions, as summarized in the table below.
Table 1: Optimized Conditions for Indazole Synthesis via Aryne-Hydrazone Annulation
| Fluoride Source (Base) | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| Cesium Fluoride (CsF) | Tetrahydrofuran (THF) | 70 °C | Effective for generating 3-substituted indazoles from N-tosylhydrazones. | chim.itorganic-chemistry.org |
| Potassium Fluoride (KF) | Acetonitrile (MeCN) | 70 °C | Alternative effective conditions for the annulation process. | organic-chemistry.org |
This approach accommodates a range of aryl and vinyl substituents, although it is reported to be less satisfactory for alkyl groups. chemicalbook.comchim.it
Catalyst-Based Approaches in Indazole Synthesis
Transition-metal catalysis has significantly advanced the synthesis of indazoles, offering high efficiency and control over regioselectivity. wikipedia.org Various metals, including palladium, copper, rhodium, and cobalt, have been successfully employed.
Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are frequently used for intramolecular amination reactions to form the indazole ring. For instance, various 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines, a method that tolerates a wide array of functional groups. google.com Another Pd-catalyzed approach involves the arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence to yield substituted 3-aminoindazoles. acs.org
Copper (Cu)-Catalyzed Reactions: Copper catalysis enables efficient one-pot, three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. google.com Copper catalysts also facilitate the coupling of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles through a cascade process. acs.org
Rhodium (Rh) and Cobalt (Co)-Catalyzed C–H Functionalization: More advanced methods involve the C–H bond functionalization of azobenzenes and their subsequent cyclative capture with aldehydes. Rhodium(III) catalysts can efficiently produce N-aryl-2H-indazoles through this formal [4+1] annulation. researchgate.net Similarly, cobalt(III) catalysts have been developed for the synthesis of 2-aryl indazoles, representing the first examples of Co-catalyzed additions of C–H bonds to aldehydes in this context. benchchem.com
Table 2: Overview of Catalyst-Based Indazole Synthesis
| Catalyst System | Reaction Type | Precursors | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | google.com |
| Copper(I) Oxide (Cu₂O) | One-pot, 3-component | 2-Halobenzaldehydes, amines, NaN₃ | 2H-Indazoles | google.com |
| Rhodium(III) | C-H Activation/Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | researchgate.net |
| Cobalt(III) | C-H Activation/Annulation | Azocompounds, Aldehydes | N-Aryl-2H-indazoles | benchchem.com |
Green Chemistry Principles in Indazole Formation
In line with the growing demand for sustainable chemical manufacturing, several green chemistry approaches to indazole synthesis have been reported. These methods aim to reduce waste, avoid hazardous solvents, and utilize renewable resources or energy-efficient conditions. wikipedia.orgorgsyn.org
One notable example is the use of lemon peel powder, a natural and biodegradable material, as a catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate. nih.gov The reaction is further promoted by ultrasound irradiation, an alternative energy source that can enhance reaction rates and yields. nih.gov Another approach utilizes polyethylene glycol (PEG 300) as a recyclable and environmentally benign solvent for the copper-catalyzed synthesis of 2H-indazoles. google.com
Solvent-free "grinding" protocols have also been developed. A reported method for synthesizing 1-H-indazole derivatives involves grinding ortho-hydroxybenzaldehyde with hydrazine hydrate in the presence of ammonium (B1175870) chloride (NH₄Cl) as a mild acid catalyst, using ethanol as a minimal solvent. chemicalbook.com This technique is praised for its operational simplicity, short reaction times, and reduced environmental impact. chemicalbook.com
Regioselective Functionalization of the Indazole Nucleus
Once the indazole core is formed (typically as a 5-nitro or 5-aminoindazole precursor), the synthesis of this compound requires two critical and highly selective functionalization steps: iodination at the C3 position and methylation at the N1 position.
Targeted Iodination at the C3 Position
Introducing an iodine atom specifically at the C3 position of the indazole ring is a crucial step, as this position is not inherently the most reactive. Halogenation at C3 is a valuable transformation because the resulting 3-haloindazoles are versatile precursors for further modifications via metal-catalyzed cross-coupling reactions. chim.it
For indazoles bearing electron-withdrawing groups, such as the key precursor 5-nitroindazole, direct iodination at the C3 position can be achieved under basic conditions. chim.it A well-documented method involves treating the 5-nitroindazole precursor with molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chim.itgoogle.com This approach has been successfully used in the synthesis of precursors for complex pharmaceutical agents. chim.it
Alternative iodinating agents include N-iodosuccinimide (NIS), which can effectively iodinate a range of aromatic compounds, including deactivated ones, often activated by an acid. researchgate.netchim.it However, for the C3-iodination of the electron-deficient indazole ring, basic conditions with I₂ are commonly reported to be effective. chim.it The resulting 3-iodo-5-nitro-1H-indazole is the direct precursor that, after reduction of the nitro group, leads to 3-Iodo-1H-indazol-5-amine. chemicalbook.com
Table 3: Reagents for C3-Iodination of Substituted Indazoles
| Iodinating Agent | Base/Activator | Solvent | Substrate Example | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | DMF | 5-Nitroindazole | chim.itgoogle.com |
| Iodine (I₂) | Potassium Hydroxide (KOH) | DMF | 6-Bromoindazole | chim.it |
| N-Iodosuccinimide (NIS) | Potassium Hydroxide (KOH) | Dichloromethane | 5-Bromoindazole | chim.it |
Selective N-Methylation at the N1 Position
The final step in the synthesis is the regioselective methylation of the indazole nitrogen. This is a significant challenge because the indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers. rsc.org The ratio of N1 to N2 products is highly dependent on the substrate's electronic and steric properties, the alkylating agent, the base, and the solvent. rsc.org
Research has shown that N1-alkylation is generally the thermodynamically favored outcome, whereas N2-alkylation is often under kinetic control. rsc.org To achieve high selectivity for the desired N1-methylated product, thermodynamically controlled conditions are employed. An effective and widely cited protocol for selective N1-alkylation uses a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). rsc.org This system has been shown to provide excellent N1 selectivity (>99%) for a variety of indazoles, including those with C3 substituents. rsc.org
A comprehensive study developed a scalable N1-alkylation procedure driven by thermodynamic control, which proved robust and high-yielding with no detectable N2-alkylated byproducts upon completion. rsc.org This methodology is suitable for the large-scale manufacture of N1-alkyl indazoles, which are common motifs in medicinal chemistry. rsc.org
Table 4: Conditions Influencing Regioselectivity of Indazole N-Alkylation
| Condition Type | Typical Reagents | Favored Isomer | Rationale | Reference |
|---|---|---|---|---|
| Thermodynamic Control | NaH in THF | N1 | Allows for equilibration to the more stable N1-substituted product. | rsc.orgrsc.org |
| Kinetic Control | Mildly acidic conditions (e.g., with Meerwein's reagent) | N2 | The N2 lone pair is often more sterically accessible for initial attack. | |
| Standard SN2 | K₂CO₃ in DMF | Mixture (e.g., 58:42 N1:N2) | Often provides poor selectivity without specific thermodynamic drivers. | rsc.org |
Introduction of the C5 Amino Group
A crucial step in the synthesis of the target compound is the introduction of an amino group at the C5 position of the indazole ring. This is typically achieved through the reduction of a nitro-substituted precursor or via oxidative ring-opening reactions.
Reduction of Nitro-Substituted Indazole Precursors
The most common method for introducing the C5-amino group is the reduction of a corresponding 5-nitroindazole derivative. The synthesis of the nitro-substituted precursor, such as 1-methyl-5-nitro-1H-indazole, can be accomplished through various routes. One approach involves the N-methylation of 5-nitro-1H-indazole. researchgate.net The synthesis of 5-nitro-1H-indazole itself can be achieved from 2-amino-5-nitrotoluene via diazotization followed by cyclization. orgsyn.org
Once the 5-nitroindazole precursor is obtained, the nitro group is readily reduced to an amine. A common method involves the use of iron powder and ammonium chloride in a mixture of ethanol and water. For instance, the reduction of 3-iodo-5-nitro-1H-indazole using this system at 80°C for 30 minutes affords 3-iodo-1H-indazol-5-amine in good yield. chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Iodo-5-nitro-1H-indazole | Fe, NH₄Cl, EtOH/H₂O, 80°C, 0.5 h | 3-Iodo-1H-indazol-5-amine | Not explicitly stated, but described as affording the product. | chemicalbook.com |
Oxidative Ring-Opening Reactions for Amino Group Formation from 3-Aminoindazoles
While not a direct route to this compound, oxidative ring-opening of 3-aminoindazoles represents an interesting strategy for the formation of aminobenzoate derivatives. rsc.org This reaction proceeds via N-N bond cleavage and can be controlled to produce mono- or di-brominated aminobenzoates by selecting the appropriate oxidant and bromine source. rsc.org This methodology highlights the chemical versatility of the indazole ring system, though its application to the direct synthesis of the target compound has not been reported.
Advanced Cross-Coupling Methodologies for Derivatization
The iodine atom at the C3 position of this compound makes it an excellent substrate for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecules.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. This palladium-catalyzed reaction is particularly useful for the derivatization of halo-substituted heterocycles like 3-iodoindazoles. The reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base allows for the introduction of various aryl and heteroaryl groups at the C3 position. nih.govresearchgate.net The use of specific precatalysts can allow for the coupling of unprotected nitrogen-rich heterocycles under mild conditions. nih.gov
| Indazole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Unprotected 3-chloroindazole | Arylboronic acid | Pd source, SPhos or XPhos ligand | 3-Arylindazole | Modest to high yields | nih.gov |
Other Palladium-Catalyzed C-C and C-N Bond Formations
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of iodoindazoles. rsc.org These include the Buchwald-Hartwig amination for the formation of C-N bonds, which allows for the introduction of various amine functionalities. nih.govyoutube.com These reactions are crucial for the synthesis of many pharmaceuticals. rsc.org The choice of ligand is often critical for the success of these transformations. beilstein-journals.org
Copper-Diamine Catalyzed N-Arylation
Copper-catalyzed N-arylation, particularly with diamine ligands, provides an effective method for the formation of N-aryl bonds on nitrogen-containing heterocycles, including indazoles. nih.govorganic-chemistry.orgsigmaaldrich.com This methodology is tolerant of a variety of functional groups and can be used with both aryl iodides and bromides. nih.govorganic-chemistry.org The use of CuI in combination with ligands such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine has proven effective for the N-arylation of indoles and other related heterocycles. mit.edunih.gov This reaction provides a complementary approach to palladium-catalyzed methods for constructing C-N bonds.
Chemical Reactivity and Transformation Pathways of 3 Iodo 1 Methyl 1h Indazol 5 Amine
Electrophilic and Nucleophilic Substitution Reactions Involving the Iodine Moiety
The carbon-iodine bond at the C3 position of the indazole ring is the primary site for substitution reactions. Due to the electron-withdrawing nature of the heterocyclic ring system, which can stabilize a negative charge, the C3 position is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the iodide ion acts as an excellent leaving group. While specific studies on 3-Iodo-1-methyl-1H-indazol-5-amine are not extensively detailed in the literature, related iodo-indazole systems are known to undergo substitution by various nucleophiles such as amines and thiols. The reaction proceeds through a Meisenheimer-like intermediate, a mechanism common for nucleophilic aromatic substitutions on activated aromatic rings sigmaaldrich.com.
Conversely, direct electrophilic substitution on the iodine atom is not a characteristic reaction pathway. Instead, the electron-rich aromatic core, activated by the amino group, would be the preferential site for electrophilic attack, although this can be complex due to the multiple reactive sites on the molecule.
The amine function itself is nucleophilic and can react with electrophiles achemblock.comnih.gov. For instance, it can be acylated to form amides or alkylated, though the latter can lead to mixtures of primary, secondary, and tertiary amines nih.gov.
Oxidation Reactions of Peripheral Functional Groups
The peripheral functional groups of this compound present potential sites for oxidation. The primary aromatic amine at C5 is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species, often under harsh conditions. Careful control of oxidants is necessary to achieve selective transformation.
Additionally, the N-methyl group could potentially be oxidized to a formyl or carboxyl group under strong oxidizing conditions, though this would likely require harsh reagents that might also affect the sensitive amine and iodo-substituted heterocyclic core. A related transformation involves the conversion of indoles into indazole-3-carboxaldehydes via nitrosation, which represents an oxidative ring rearrangement rather than a direct oxidation of a peripheral group rsc.org.
Reduction Reactions of Amine and Heteroatom Centers
Reduction reactions offer important pathways for modifying the indazole scaffold. A key synthetic route to amino-indazoles involves the reduction of a corresponding nitro-indazole. For example, the related compound 3-iodo-5-nitro-1H-indazole is effectively reduced to 3-iodo-1H-indazol-5-amine using iron powder and ammonium (B1175870) chloride in an ethanol-water mixture. chemicalbook.com This method is a classic and high-yielding approach for converting aromatic nitro compounds to amines.
Another significant reduction pathway is the reductive dehalogenation of the C-I bond. Aryl iodides can be reduced to the corresponding arene (C-H) using various reagents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents. This de-iodination can be a competing side reaction during other transformations or can be employed intentionally to produce 1-methyl-1H-indazol-5-amine bldpharm.com.
| Reaction Type | Precursor | Reagents and Conditions | Product | Reference |
| Nitro Group Reduction | 3-Iodo-5-nitro-1H-indazole | Fe, NH₄Cl, EtOH/H₂O, 80°C, 0.5h | 3-Iodo-1H-indazol-5-amine | chemicalbook.com |
Transition Metal-Catalyzed Coupling Reactions for Further Derivatization
The C3-iodo group makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an alkynyl-substituted indazole. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Studies on dihalogenated indazoles show that the C-I bond reacts selectively over C-Br bonds, allowing for sequential couplings. thieme-connect.de This provides a robust method for introducing alkynyl moieties at the C3 position.
Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent (like a boronic acid or ester). Research on related indazole systems demonstrates that palladium catalysts, such as Pd(PPh₃)₄, effectively catalyze this transformation in the presence of a base like sodium carbonate. nih.govthieme-connect.de This allows for the introduction of various aryl or vinyl groups at the C3 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org While direct amination at the C3 position of this compound would involve displacing the iodine with another amine, the methodology is broadly applicable to aryl iodides for creating more complex amine structures. nih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product Type | Reference |
| Sonogashira | 3-Iodo-indazole derivative | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-indazole | wikipedia.orgthieme-connect.de |
| Suzuki-Miyaura | 3-Iodo-indazole derivative | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3-Aryl-indazole | thieme-connect.de |
| Buchwald-Hartwig | Aryl Iodide | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Aryl Amine | organic-chemistry.orgnih.gov |
Chemo- and Regioselectivity Considerations in Transformations
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity.
Chemoselectivity: In transition metal-catalyzed cross-coupling reactions, the reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds. This difference allows for selective, sequential functionalization of polyhalogenated indazoles, with the reaction occurring predictably at the iodide position first. thieme-connect.de Furthermore, there is chemoselectivity between the functional groups. Under typical cross-coupling conditions, the C-I bond will react while the C5-amine remains untouched, although the amine's basicity might require the use of additional base in the reaction mixture. Conversely, reactions targeting the amine group, such as acylation, can be performed selectively without disturbing the C-I bond if mild, non-basic conditions are used.
Regioselectivity: For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The C5-amino group is a powerful activating, ortho-para director. The N-methylated indazole core also influences the electron density of the benzene (B151609) ring portion. Therefore, electrophilic attack would be expected to occur at the C4 or C6 positions, ortho and para to the strongly activating amino group. The C7 position is generally less reactive. The C3 position is already substituted, precluding electrophilic attack there.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Table 1: Predicted ¹H NMR Data for 3-Iodo-1-methyl-1H-indazol-5-amine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | 3.7 - 4.0 | Singlet | N/A |
| Aromatic-H | 6.5 - 7.5 | Multiplet | Various |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the spectrum would be expected to show signals for the methyl carbon, the aromatic carbons, and the carbon atoms of the indazole ring. The chemical shifts of the aromatic and heterocyclic carbons are influenced by the electronic effects of the substituents (iodo, methyl, and amino groups).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 30 - 35 |
| C-I | 80 - 90 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: The primary amine (NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. youtube.comyoutube.com
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org
C=C and C=N Stretching: The stretching vibrations of the aromatic and indazole rings (C=C and C=N bonds) are expected in the 1450-1650 cm⁻¹ region. ufv.br
C-N Stretching: The C-N stretching vibration of the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ range.
C-I Stretching: The C-I stretching vibration typically appears in the far-infrared region, usually below 600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H (amine) | 3300-3500 (two bands) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C, C=N (ring) | 1450-1650 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition and molecular weight of a compound. rsc.org For this compound (C₈H₈IN₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for this compound itself is not reported in the provided results, the technique has been widely applied to various indazole derivatives. researchgate.netmdpi.commdpi.com Such studies provide definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com For related compounds, X-ray analysis has been used to confirm the substitution pattern on the indazole ring and to understand the supramolecular assembly through hydrogen bonding and other interactions. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are central to the purification and analysis of synthetic intermediates like this compound. The selection of a specific method is contingent on the analytical objective, whether it be the isolation of the pure compound from a reaction mixture, the quantification of its purity, or the real-time monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive molecules such as this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities. While specific, validated HPLC methods for this compound are not extensively published in peer-reviewed literature, typical conditions can be extrapolated from methods used for analogous substituted indazoles and other heterocyclic amines.
A reversed-phase HPLC setup is commonly employed for such analyses. The stationary phase would typically be a C18-functionalized silica gel, which provides a non-polar surface for the separation of moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal separation. The choice of organic modifier (commonly acetonitrile or methanol) and its gradient elution profile are optimized to ensure a good peak shape and resolution. Detection is most often accomplished using a UV detector, set at a wavelength where the indazole chromophore exhibits maximum absorbance.
Below is an illustrative table of potential HPLC parameters that could serve as a starting point for method development for the analysis of this compound.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) or formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or formic acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is not only used for purity assessment but is also invaluable for the structural confirmation of this compound. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is determined. For this compound (C₈H₈IN₃), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 274.0. In the synthesis of the related precursor, 5-amino-3-iodo (1H)indazole, electrospray ionization (ESI) was successfully used to find the [M+H]⁺ ion at 259.9. chemicalbook.com
The chromatographic conditions for LC-MS are often similar to those used in HPLC, though adjustments may be necessary to ensure compatibility with the mass spectrometer's ion source. For instance, non-volatile buffers are avoided. In the metabolic studies of entrectinib, a drug containing an indazole moiety, LC-MS/MS was effectively used for the characterization of metabolites. chemicalbook.com
An illustrative set of LC-MS parameters for the analysis of this compound is provided below.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
This table represents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. rochester.edulibretexts.orgyoutube.comthieme.de By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of products can be visually tracked over time. The choice of eluent (mobile phase) is crucial for achieving good separation. For amino-containing aromatic compounds, a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol is often effective. Visualization can be achieved under UV light, and specific staining agents can also be employed. For instance, in the synthesis of various indazole derivatives, TLC is frequently cited as the method for monitoring reaction completion. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and thermally stable compounds. While the amino group in this compound might require derivatization to improve its volatility and chromatographic behavior, GC-MS can provide detailed information about the purity of the sample and the structure of its components through characteristic fragmentation patterns. Studies on other halogenated flame retardants have demonstrated the utility of GC-MS for their determination in various matrices. nih.gov The analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans by GC-MS/MS highlights the technique's selectivity and sensitivity for halogenated compounds. nih.gov
Below is a table outlining potential conditions for TLC and GC-MS analysis.
| Technique | Parameter | Illustrative Conditions |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v) | |
| Visualization | UV light (254 nm), Iodine vapor, or specific stains (e.g., ninhydrin for the amine group) | |
| GC-MS | Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | |
| Oven Temperature Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min | |
| Injector Temperature | 250 °C | |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | |
| MS Scan Range | m/z 40-400 |
This table represents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis of this compound. Derivatization may be necessary for GC-MS analysis.
Structure Activity Relationship Sar Studies of 3 Iodo 1 Methyl 1h Indazol 5 Amine Derivatives in Biological Systems
Influence of Indazole Ring Substitution on Biological Activity Profiles
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. nih.govresearchgate.net Diversely substituted indazoles display a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net
Research indicates that substitutions at various positions of the indazole core play a crucial role in modulating biological activity. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to be critical for inhibitory activity. For enhancers of zeste homologue 2/1 (EZH2/1) inhibitors, the indazole ring proved to be a superior heterocyclic system. mdpi.com
Furthermore, the introduction of different substituted aromatic groups at the C-5 position through methods like the Suzuki coupling has been explored to engage with multiple kinase targets, thereby broadening the potential bioactivity. nih.gov A study on 3,5-disubstituted indazole derivatives revealed that the nature of the substituent on the benzene (B151609) ring at the C-5 position significantly impacted the anti-proliferative activity against the Hep-G2 human hepatoma cell line. nih.gov
The following table summarizes the influence of C-5 position substituents on the anti-proliferative activity of certain indazole derivatives against the Hep-G2 cell line:
| Compound | C-5 Substituent (R¹) | IC₅₀ (µM) against Hep-G2 |
| 5b | 3-fluorophenyl | 12.67 ± 1.31 |
| 5e | 4-fluorophenyl | 9.32 ± 0.59 |
| 5f | 4-trifluoromethoxyphenyl | 4.66 ± 0.45 |
| 5j | 3,5-difluorophenyl | 3.32 ± 0.31 |
Data sourced from a study on 3,5-disubstituted indazole derivatives. nih.gov
This data illustrates a clear trend where the anti-proliferative activity is modulated by the electronic properties and position of the substituents on the phenyl ring at C-5.
Impact of Halogen (Iodine) at C3 on Molecular Recognition and Bioactivity
The halogen atom at the C3 position of the indazole ring, particularly iodine, is a key feature that significantly influences the compound's synthetic versatility and, consequently, its biological activity. Halogenation at the C3 position is of great interest for further structural modifications through various chemical reactions, such as metal-catalyzed cross-coupling. chim.it The C3-iodo group serves as a crucial handle for introducing a wide range of functional groups, allowing for extensive exploration of the chemical space around the indazole core. mdpi.com
The synthesis of many biologically active indazole derivatives, including kinase inhibitors, often involves an initial iodination step at the C3 position. chim.it For example, 3-iodoindazoles are used as precursors in the synthesis of VEGFR-2 inhibitors and polo-like kinase 4 inhibitors. chim.it The reactivity of the C-I bond facilitates reactions like the Suzuki coupling, enabling the introduction of various aryl or heteroaryl groups at this position. mdpi.com
While the iodine atom itself may not always be directly involved in binding to the target protein, its presence is instrumental in the synthesis of derivatives with enhanced biological activity. For instance, studies on a series of 3-substituted 1H-indazoles as IDO1 enzyme inhibitors showed that a suitably substituted carbohydrazide moiety at the C3 position led to potent inhibitory activity, highlighting the importance of the substituent at this position for bioactivity. nih.govmdpi.com
Role of N1-Methylation in Modulating Pharmacological Properties
N1-alkylation, and specifically N1-methylation, is a critical modification in the design of indazole-based therapeutic agents. nih.gov N1-alkyl indazoles are recognized as a privileged motif in medicinal chemistry, often utilized as bioisosteres for indoles or as key pharmacophores. nih.gov The selective methylation at the N1 position can significantly impact the pharmacological properties of the molecule.
Subsequent methylation at the N1-position is a common strategy in the synthesis of indazole derivatives. vulcanchem.com This modification can influence several factors, including:
Target Selectivity and Potency: In studies of EZH2/1 inhibitors, it was found that various substituents at the N-1 position of the indazole ring had a more pronounced effect on the potency against EZH1 compared to EZH2. mdpi.com
Physicochemical Properties: N1-methylation can alter the solubility, lipophilicity, and metabolic stability of the compound, thereby affecting its pharmacokinetic profile.
Biological Function: The concept of N1-methylation is fundamental in biological systems, as seen in N1-methyladenosine (m1A), a post-transcriptional modification in RNA that plays a role in regulating various biological processes, including ribosome biogenesis and gene expression. nih.gov
The development of selective and scalable methods for N1-alkylation of indazoles is an active area of research, underscoring the importance of this modification for creating novel drug candidates. nih.gov
Significance of the C5-Amino Group for Molecular Interactions and Activity
The amino group at the C5 position of the indazole ring is a key functional group that can participate in crucial molecular interactions with biological targets. While direct SAR data for the C5-amino group of 3-Iodo-1-methyl-1H-indazol-5-amine is limited in the provided search results, the significance of amino groups on the indazole scaffold is well-documented for other derivatives.
For instance, 3-aminoindazole derivatives have been identified as a promising starting point for the development of potent enzyme inhibitors. nih.gov The introduction of an amino group can provide a key hydrogen bond donor and acceptor, facilitating strong and specific interactions within a protein's binding pocket.
In a related context, the investigation of 6-substituted aminoindazole derivatives as potential anticancer agents has shown that this moiety is crucial for their biological activity. nih.gov These compounds were designed as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and their anti-proliferative activity was evaluated against various cancer cell lines. nih.gov The synthesis of 5-amino and 6-amino indazole templates connected to various substituted-phenyl rings via an amide linker has also been explored to develop novel IDO1 inhibitors. researchgate.net
The presence of the C5-amino group in this compound suggests its potential to form key hydrogen bonds with amino acid residues in a target protein, which can be critical for affinity and selectivity.
Synergistic Effects of Multiple Substituents on Target Engagement
One clear example of such synergy comes from SAR studies on EZH2/1 inhibitors. mdpi.com These studies demonstrated that the combination of two methyl groups at the 4 and 6 positions of a pyridone ring, along with an N-1 substituted indazole ring, was important for the inhibition of these enzymes, particularly EZH2. mdpi.com This indicates that the substituents on both the indazole and the linked pyridone ring work in concert to achieve potent inhibition.
Another instance of synergistic effects can be observed in the anti-proliferative activity of 3,5-disubstituted indazole derivatives. nih.gov The compound with a 3,5-difluoro substituent on the phenyl ring at the C-5 position of the indazole showed the highest activity against Hep-G2 cells, suggesting a positive synergistic effect of the two fluorine atoms at these specific positions. nih.gov These findings underscore the importance of considering the combined influence of multiple substituents in the design of highly active compounds.
Rational Design Strategies Based on SAR Insights for Novel Indazole Derivatives
The insights gained from structure-activity relationship studies are fundamental to the rational design of novel and more effective indazole-based therapeutic agents. nih.govresearchgate.netnih.gov By understanding how different structural modifications affect biological activity, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties.
Several rational design strategies are employed in the development of novel indazole derivatives:
Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For example, a series of novel indazole-based diarylurea derivatives were designed as c-kit inhibitors using structure-based drug design, leading to compounds with significant antiproliferative activities.
Fragment-Based Drug Design: This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. A novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs) kinases were discovered using fragment-led de novo design. nih.gov
Molecular Docking and Hybridization: Computational techniques like molecular docking are used to predict the binding mode and affinity of a ligand to a target protein. This information can guide the design of new compounds. A series of 3,5-disubstituted indazole derivatives were constructed using a molecular hybridization strategy, combining the indazole scaffold with other pharmacologically active moieties to enhance antitumor activity. nih.gov
These rational design approaches, informed by continuous SAR feedback, are essential for accelerating the discovery and optimization of the next generation of indazole-based drugs. nih.gov
Advanced Research Applications of 3 Iodo 1 Methyl 1h Indazol 5 Amine and Its Functional Analogues
Utilization as a Chemical Biology Probe for Mechanistic Studies
While direct reports on the use of 3-Iodo-1-methyl-1H-indazol-5-amine as a standalone chemical probe are not prevalent, its structure is inherently suited for such applications. The iodo-substituted indazole scaffold serves as a reactive handle that can be elaborated through various cross-coupling reactions. This allows for the covalent attachment of reporter groups, such as fluorophores or biotin tags, to create sophisticated molecular probes. These probes, derived from a biologically relevant indazole core, can then be used to investigate the mechanism of action, binding kinetics, and localization of their biological targets, such as kinases and receptors, within a cellular environment. The stability of the indazole ring system ensures that the core structure remains intact during these mechanistic studies.
Intermediacy in the Synthesis of Complex Pharmacologically Active Molecules
The primary and most established role of this compound is as a key intermediate in the synthesis of complex, biologically active molecules. The iodine atom at the C3-position is a critical functional group that enables a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These synthetic methods provide a robust platform for introducing diverse chemical moieties at this position, allowing for the systematic construction of extensive compound libraries for drug discovery.
For instance, the synthesis of its parent compound, 3-iodo-1H-indazol-5-amine, is achieved through the reduction of 3-iodo-5-nitro-1H-indazole using reagents like iron powder and ammonium (B1175870) chloride. chemicalbook.com This 5-amino-3-iodo-indazole can then be methylated and further functionalized. This strategic placement of the iodo group makes it an ideal precursor for building molecules where a specific side chain at the C3-position is crucial for biological activity, as is common in kinase inhibitors. semanticscholar.orgnih.gov The development of new catalytic methods continues to expand the synthetic utility of iodo-indazoles in creating novel pharmacophores. ingentaconnect.com
Application as a Core Scaffold in Medicinal Chemistry Programs
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets. nih.govmdpi.com Indazole derivatives exhibit a vast array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. mdpi.com As a bioisostere of indole, the indazole ring is a key component in many clinically approved drugs and investigational agents. acs.orgnih.gov The 1-methyl-indazol-5-amine framework provides a rigid and synthetically tractable core from which substituents can be projected to precisely interact with binding sites on proteins.
The this compound scaffold is particularly prominent in the design of protein kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases. The indazole ring often serves as a hinge-binding motif, while modifications enabled by the iodo and amino groups allow for optimization of potency and selectivity.
BCR-ABL Inhibitors: Analogues of 3-aminoindazole have been developed into potent pan-BCR-ABL inhibitors, which are critical for treating chronic myeloid leukemia (CML). One such derivative, AKE-72, demonstrated exceptional potency against both wild-type BCR-ABL and the notoriously drug-resistant T315I "gatekeeper" mutant. semanticscholar.orgresearchgate.net
Checkpoint Kinase 1 (CHK1) Inhibitors: CHK1 is a key target in cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. Various indazole-based scaffolds have been explored for the development of potent and selective CHK1 inhibitors.
Mitotic Kinase (TTK) Inhibitors: A systematic drug discovery campaign identified a class of potent TTK inhibitors based on an indazole core with key substitutions at the C3 and C5 positions. The lead compound, CFI-400936, showed an IC50 of 3.6 nM against TTK, demonstrating the effectiveness of this scaffold. nih.gov
VEGFR-2 Inhibitors: Targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) is a validated anti-angiogenic strategy in oncology. Indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, with the most active compound showing an IC50 of 1.24 nM. nih.gov
FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a target for acute myeloid leukemia (AML). Indazole-benzimidazole hybrids have been rationally designed as potent inhibitors of FLT3 and its drug-resistant mutants. researchgate.net
| Compound Class | Target Kinase | Reported Activity | Reference |
|---|---|---|---|
| 3-Aminoindazole Derivative (AKE-72) | BCR-ABL (T315I mutant) | IC50 = 9 nM | researchgate.net |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide Derivative (CFI-400936) | TTK | IC50 = 3.6 nM | nih.gov |
| Indazole Derivative (Compound 30) | VEGFR-2 | IC50 = 1.24 nM | nih.gov |
| Indazole-benzimidazole Derivative (Compound 8r) | FLT3 | IC50 in nanomolar range | researchgate.net |
Beyond kinases, the 1-methyl-indazole scaffold has been successfully employed to develop modulators for other critical enzyme and receptor families.
ALK5 Receptor Inhibitors: Specific inhibition of the ALK5 receptor is a therapeutic strategy for cancer and fibrotic diseases. A deuterated analogue, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent ALK5 inhibitor with a cellular IC50 of 3.5 nM and favorable pharmacokinetic properties. nih.gov
Serotonin Receptor Agonists: The indazole ring serves as an effective bioisostere for the indole nucleus of tryptamines. Indazole-ethanamine analogues have been synthesized and characterized as potent agonists for serotonin receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C), highlighting the scaffold's utility in neuroscience drug discovery. acs.orgacs.org
Estrogen Receptor Degraders: In the field of oncology, indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs). These molecules offer a promising therapeutic approach for hormone-receptor-positive breast cancers, including those resistant to conventional therapies. nih.govmdpi.com
| Compound Class | Target | Biological Activity | Reference |
|---|---|---|---|
| 1-Methyl-indazole Derivative | ALK5 Receptor | Potent Inhibitor (IC50 = 3.5 nM) | nih.gov |
| Indazole-ethanamine Analogue | Serotonin 5-HT2A Receptor | Potent Agonist (EC50 = 203 nM) | acs.org |
| Indazole-based Triphenylalkene | Estrogen Receptor-α | Potent Degrader (IC50 = 0.7 nM) | nih.gov |
Exploration in Materials Science for Functional Molecules (Derived Analogs)
The application of this compound and its direct analogues in materials science is a less explored but emerging area. The indazole motif, as a stable, aromatic, nitrogen-containing heterocycle, possesses inherent photophysical properties. ingentaconnect.com These characteristics are foundational for the development of functional organic materials. Analogues could potentially be used as building blocks for organic dyes, fluorescent sensors, or components of organic light-emitting diodes (OLEDs). The synthetic versatility of the iodo-indazole core allows for the incorporation of extended π-conjugated systems, which could be used to tune the electronic and optical properties of the resulting materials. However, literature specifically detailing the use of this compound family in materials science remains limited.
Potential in Environmental Applications (e.g., Pollutant Degradation by Analogs)
The potential for environmental applications of this compound or its analogues, such as in the degradation of pollutants, is not well-documented in current scientific literature. Generally, the environmental fate and activity of complex nitrogen heterocycles are areas of active research. While some indazole derivatives are used in agrochemicals, their role in environmental remediation is not established. nih.govjmchemsci.com Future research could explore the potential of indazole-based catalysts or functional materials for sensing or sequestering environmental contaminants, though this remains a speculative application at present.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 65 | 98 | DMF, 100°C, 12 hrs | |
| Microwave Synthesis | 82 | 99 | PEG-400, 150°C, 45 mins |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| H NMR | δ 3.3 (s, 3H, CH), 7.8 (d, 1H) | Methyl group, aromatic proton |
| HRMS | m/z 303.0124 [M+H] | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
